

Spectroscopic Profile of 1-Methyl-3-piperidinemethanol: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-3-piperidinemethanol**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-3-piperidinemethanol**, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **1-Methyl-3-piperidinemethanol** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	2H	-CH ₂ -OH
~2.8 - 3.0	m	1H	N-CH (piperidine ring)
~2.2 - 2.4	m	1H	N-CH (piperidine ring)
2.25	s	3H	N-CH ₃
~1.2 - 1.9	m	6H	Piperidine ring -CH ₂ -

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Data extracted from the Human Metabolome Database.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~66	-CH ₂ -OH
~60	N-CH ₂ (piperidine ring)
~57	N-CH (piperidine ring)
~46	N-CH ₃
~39	Piperidine ring -CH-
~28	Piperidine ring -CH ₂ -
~25	Piperidine ring -CH ₂ -

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Predicted data based on spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3380	Strong, Broad	O-H stretch (alcohol)
~2930	Strong	C-H stretch (aliphatic)
~2800	Medium	C-H stretch (N-CH ₃)
~1450	Medium	C-H bend (scissoring)
~1040	Strong	C-O stretch (primary alcohol)

Note: The spectrum was obtained from a neat sample using a capillary cell.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of **1-Methyl-3-piperidinemethanol**.

m/z	Relative Intensity (%)	Assignment
129	~15	[M] ⁺ (Molecular Ion)
128	~95	[M-H] ⁺
98	~100	[M-CH ₂ OH] ⁺ (Base Peak)
84	~30	[M-C ₂ H ₅ O] ⁺
58	~85	[CH ₂ =N(CH ₃)CH ₂] ⁺
42	~40	[C ₂ H ₄ N] ⁺

Note: The data was obtained from the NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) was used for data acquisition.

Sample Preparation: Approximately 5-10 mg of **1-Methyl-3-piperidinemethanol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition: The ^1H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence was used.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a high-quality spectrum.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation: A drop of neat **1-Methyl-3-piperidinemethanol** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film in a capillary cell.

Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty cell was recorded and subtracted from the sample spectrum to eliminate atmospheric and cell-related absorptions.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

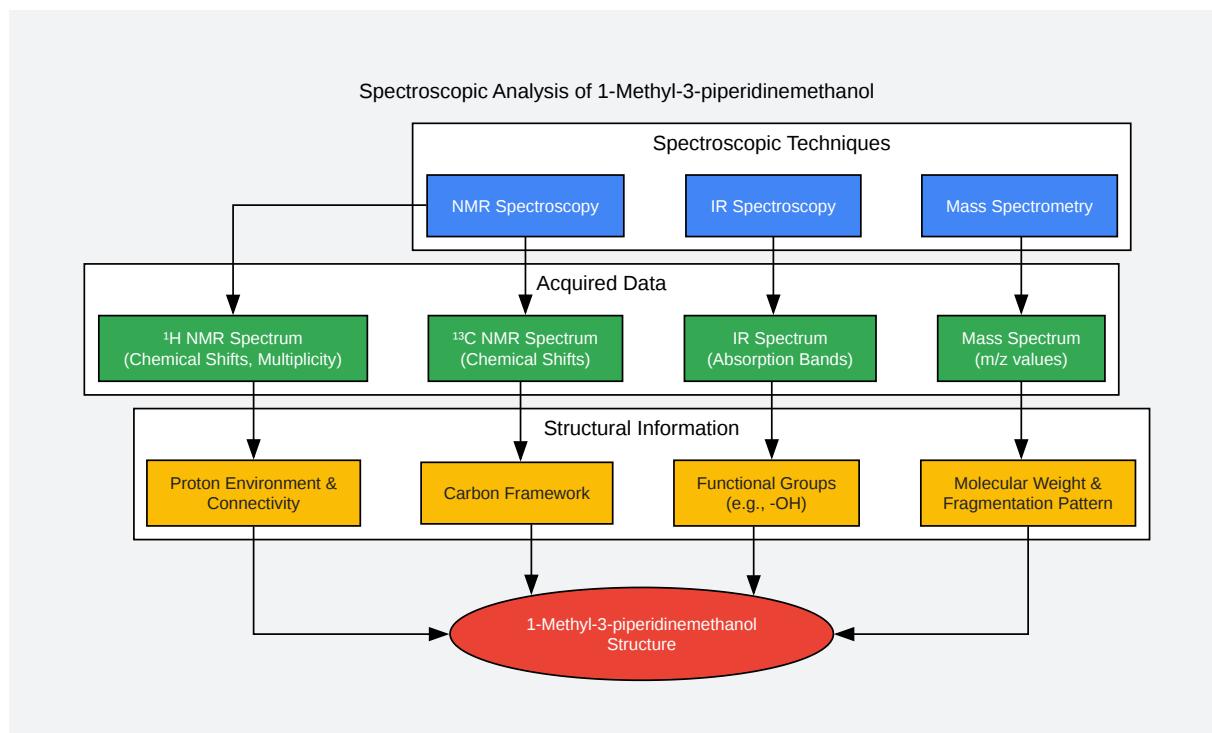
Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized by heating.

Ionization: The gaseous sample molecules were bombarded with a beam of electrons with a standard energy of 70 eV.

Analysis: The resulting ions were accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. The detector recorded the abundance of each ion.

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **1-Methyl-3-piperidinemethanol**.



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

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References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0034301) [hmdb.ca]
- 2. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]
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